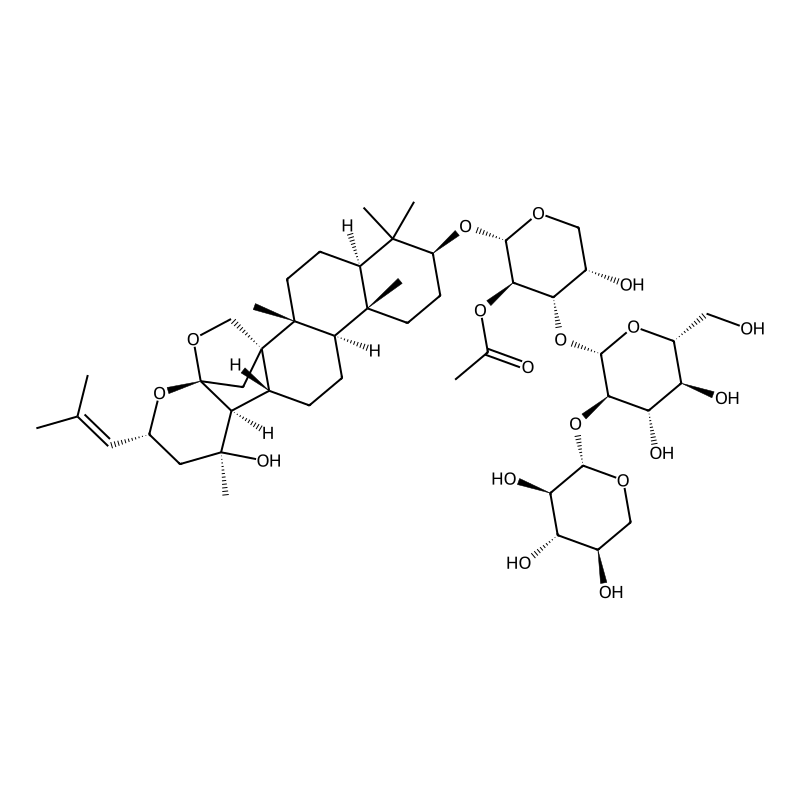Colubrin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Description
colubrin is a natural product found in Colubrina asiatica with data available.
Colubrin is a triterpenoid compound primarily derived from the plant species Colubrina asiatica and Anadenanthera colubrina. It is characterized by its complex molecular structure, with the chemical formula . This compound is part of a larger class of natural products known for their diverse biological activities and potential therapeutic applications. Triterpenoids like colubrin are often found in various plants and are recognized for their roles in traditional medicine.
Colubrin exhibits a range of biological activities that contribute to its medicinal value. Research indicates that it possesses anti-inflammatory, antimicrobial, and antioxidant properties. Studies have shown that extracts containing colubrin can modulate immune responses and exhibit protective effects against oxidative stress . Furthermore, its potential as an anticancer agent has been explored, with findings suggesting that it may inhibit the proliferation of cancer cells .
The synthesis of colubrin can be achieved through several methods:
- Natural Extraction: Colubrin is primarily extracted from the bark and leaves of Colubrina asiatica or Anadenanthera colubrina. The extraction process typically involves solvent extraction methods using ethanol or methanol.
- Chemical Synthesis: While not extensively documented for colubrin specifically, triterpenoids can often be synthesized through multi-step organic synthesis techniques that involve cyclization and functional group transformations.
- Biotechnological Approaches: Advances in biotechnology may allow for microbial or plant cell culture methods to produce colubrin through fermentation processes.
Colubrin has several applications, particularly in traditional medicine and pharmacology:
- Traditional Medicine: Used in various cultures for its purported health benefits, including treatment for respiratory issues and as an anti-inflammatory agent.
- Pharmaceutical Development: Its bioactive properties make it a candidate for developing new drugs aimed at treating inflammatory diseases, infections, and cancer.
- Cosmetic Industry: Due to its antioxidant properties, colubrin may be incorporated into cosmetic formulations aimed at skin protection.
Colubrin shares structural similarities and biological activities with several other triterpenoids. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Key Properties | Unique Features |
|---|---|---|---|
| Colubrinoside | Anti-inflammatory, Antimicrobial | Higher degree of glycosylation | |
| 2,9-Dimethyltryptoline | Variable | Hallucinogenic properties | Found in Anadenanthera species |
| Bufotenin | Psychoactive effects | Stronger psychoactive profile | |
| DMT | Hallucinogenic properties | More potent psychoactive effects |
Colubrin stands out due to its specific triterpenoid structure combined with notable immunomodulatory effects, distinguishing it from other compounds within this class.








